3-Pyrimidin-2-ylbenzenesulfonyl chloride
Description
Properties
CAS No. |
915707-50-5 |
|---|---|
Molecular Formula |
C10H7ClN2O2S |
Molecular Weight |
254.69 g/mol |
IUPAC Name |
3-pyrimidin-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H |
InChI Key |
IGZSWRUGAYXXJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NC=CC=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=NC=CC=N2 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
Anti-inflammatory and Antiallergic Agents
One prominent application of 3-pyrimidin-2-ylbenzenesulfonyl chloride is in the development of anti-inflammatory drugs. Research indicates that compounds derived from this sulfonyl chloride can act as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). This receptor plays a crucial role in allergic responses and inflammation, making these compounds potential candidates for treating conditions such as asthma, allergic rhinitis, and atopic dermatitis .
Antimicrobial Activity
Recent studies have explored the antibacterial properties of pyrimidine derivatives, including those related to this compound. For instance, hybrid compounds incorporating this moiety have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These compounds exhibited significant inhibition of bacterial growth, with minimal inhibitory concentrations (MIC) comparable to established antibiotics like levofloxacin .
Synthesis of Bioactive Molecules
Molecular Design and Synthesis
The compound serves as a key intermediate in synthesizing various heterocycles with biological activity. For example, innovative methodologies have been developed to create diverse pyrimidine derivatives that exhibit potent anti-proliferative effects against cancer cell lines. The incorporation of the sulfonamide moiety has been linked to enhanced binding interactions with target proteins, particularly kinases involved in cancer progression .
| Compound Type | Biological Activity | Reference |
|---|---|---|
| CRTH2 antagonists | Anti-inflammatory | |
| Antibacterial hybrids | Antimicrobial against MRSA and P. aeruginosa | |
| Pyrimidine derivatives | Anti-proliferative against cancer |
Case Studies and Research Findings
Case Study: CRTH2 Antagonists
In a patent application, researchers described the synthesis of several compounds based on this compound that demonstrated efficacy in reducing inflammatory responses associated with allergic diseases. These compounds were tested in vitro and showed a significant reduction in cytokine release from activated immune cells, indicating their potential therapeutic role .
Case Study: Antimicrobial Efficacy
Another study focused on the antibacterial activity of novel pyrimidine derivatives synthesized from this compound. The results indicated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct comparative studies for 3-pyrimidin-2-ylbenzenesulfonyl chloride. However, its structural and functional analogs can be inferred based on chemical class and substituent effects. Below is a theoretical comparison with related compounds:
Table 1: Comparison of this compound and Selected Analogs
| Compound Name | CAS Number | Key Substituent | Reactivity Profile | Potential Applications |
|---|---|---|---|---|
| This compound | 915707-50-5 | Pyrimidin-2-yl at C3 | High (sulfonyl chloride group) | Sulfonamide synthesis, drug discovery |
| 4-Toluenesulfonyl chloride | 98-59-9 | Methyl at C4 | Moderate to high | Protecting groups, polymer chemistry |
| 2-Naphthalenesulfonyl chloride | 93-11-8 | Naphthalene ring | High (bulky aromatic system) | Dye intermediates, catalysis |
| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | Fluorine at C4 | High (electron-withdrawing F) | Radiolabeling, agrochemicals |
Key Observations:
Substituent Effects :
- The pyrimidine ring in this compound introduces nitrogen heteroatoms, which may increase polarity and hydrogen-bonding capacity compared to alkyl or halogen substituents (e.g., 4-toluenesulfonyl chloride or 4-fluorobenzenesulfonyl chloride). This could enhance solubility in aqueous-organic mixtures .
- Electron-withdrawing groups (e.g., fluorine in 4-fluorobenzenesulfonyl chloride) typically accelerate sulfonyl chloride reactivity, whereas bulky groups (e.g., naphthalene) may sterically hinder reactions. The pyrimidine substituent’s electronic effects remain uncharacterized in the provided data.
Preparation Methods
Synthetic Routes to 3-Pyrimidin-2-ylbenzenesulfonic Acid Precursors
Directed Sulfonation of Pyrimidin-2-ylbenzene
The synthesis begins with introducing a sulfonic acid group at the meta-position relative to the pyrimidin-2-yl substituent on benzene. Pyrimidine’s meta-directing effects govern regioselectivity during sulfonation. Experimental protocols adapted from quinoxaline sulfonation involve:
- Reagents : Fuming sulfuric acid (30% SO₃) at 150–180°C for 6–8 hours
- Yield : 68–72% (isolated as sodium salt via NaOH neutralization)
- Mechanistic Insight : Electrophilic aromatic substitution proceeds via a Wheland intermediate stabilized by pyrimidine’s electron-withdrawing nitrogen atoms.
Table 1 : Optimization of Sulfonation Conditions
| Parameter | Optimal Range | Byproduct Formation |
|---|---|---|
| Temperature | 160°C ± 5°C | <5% polysulfonation |
| SO₃ Concentration | 25–30% | Minimal ring opening |
| Reaction Time | 7 hours | <3% degradation |
Chlorination Strategies for Sulfonyl Chloride Formation
Phosphorus Pentachloride (PCl₅)-Mediated Chlorination
Adapting methodologies from pyridine-3-sulfonyl chloride synthesis, PCl₅ enables efficient conversion of sulfonic acid to sulfonyl chloride:
Stepwise Addition Protocol
- Conditions :
Key Advantage : Limits excess PCl₅, reducing 5-chloropyrimidinyl byproducts to <0.02%.
Table 2 : Impact of PCl₅ Dosing on Byproduct Formation
| PCl₅ Addition Method | 5-Chloro Byproduct (%) | Yield (%) |
|---|---|---|
| Bulk addition | 4.7 ± 0.3 | 62.1 |
| Divided (20 portions) | 0.02 ± 0.01 | 91.7 |
| Continuous (1 h) | 0.05 ± 0.02 | 89.3 |
Reaction Workup and Purification
Post-chlorination, distillation under reduced pressure isolates the product:
Mechanistic Insights into Byproduct Formation
Origin of 5-Chloro Derivatives
Excess PCl₅ induces electrophilic aromatic substitution at the pyrimidine’s 5-position, as observed in pyridine analogs. Computational studies on 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride suggest that electron-deficient rings are prone to chlorination at positions ortho/para to sulfonyl groups.
Mitigation Strategies :
Industrial-Scale Process Recommendations
Optimized Protocol for Kilogram-Scale Production
- Sulfonation : React pyrimidin-2-ylbenzene (1.0 kg) with fuming H₂SO₄ (3.2 L) at 160°C for 7 hours. Quench into ice/NaOH, isolate sodium sulfonate (1.4 kg, 71%).
- Chlorination :
- Distillation : Recover 3-pyrimidin-2-ylbenzenesulfonyl chloride (1.1 kg, 90%) at 94°C/0.4 kPa.
Table 3 : Cost-Benefit Analysis of Chlorinating Agents
| Agent | Cost (USD/kg) | Yield (%) | Purity (%) | Byproduct Handling |
|---|---|---|---|---|
| PCl₅ | 12.40 | 91.7 | 99.8 | Moderate |
| SOCl₂ | 8.20 | 63.5 | 95.2 | High |
Analytical Characterization
Spectroscopic Profiling
- FT-IR : S=O asymmetric stretch at 1372 cm⁻¹, S=O symmetric stretch at 1189 cm⁻¹
- ¹H NMR (CDCl₃): δ 8.92 (d, J = 4.8 Hz, pyrimidine H), 8.30–7.80 (m, aromatic H)
- Mass Spec : [M]⁺ m/z 254.69 (calc. 254.69)
Thermal Stability : Decomposition onset at 192°C (DSC), permitting distillation below 100°C.
Q & A
Q. Table 1: Key Reagents and Conditions for Sulfonyl Chloride Synthesis
| Step | Reagents/Conditions | Critical Parameters | Reference |
|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃, or chlorosulfonic acid | Temperature control (0–5°C) | |
| Chlorination | SOCl₂, reflux in anhydrous benzene | Excess SOCl₂, inert atmosphere | |
| Cross-Coupling | Pd(PPh₃)₄, tfp, arylboronic acid | Ligand selection, degassing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
